molecular formula C8H9BrZn B6303158 2-Ethylphenylzinc bromide, 0.50 M in THF CAS No. 1383429-82-0

2-Ethylphenylzinc bromide, 0.50 M in THF

Cat. No. B6303158
CAS RN: 1383429-82-0
M. Wt: 250.4 g/mol
InChI Key: ZNXYVQPIRJVOMP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylphenylzinc bromide, or 2-EPZB, is a synthetic organic compound that is used in a variety of laboratory experiments. It is a colorless, water-soluble salt that is composed of zinc, bromine, and two ethylphenyl groups. 2-EPZB is known for its solubility in organic solvents, such as tetrahydrofuran (THF), and its stability in aqueous solutions. It is also known for its ability to act as a catalyst in organic reactions and its low toxicity. This makes it a useful tool in laboratory experiments and scientific research.

Scientific Research Applications

2-EPZB is used in a variety of scientific research applications. It is commonly used as a catalyst in organic reactions, such as the synthesis of polymers. It is also used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, it is used in the synthesis of other organic compounds, such as dyes and pigments.

Mechanism of Action

2-EPZB acts as a catalyst in organic reactions by providing a nucleophilic site for the reaction to occur. In the presence of 2-EPZB, the reaction is accelerated by the formation of a zinc complex, which acts as a Lewis acid. This zinc complex then facilitates the reaction by providing a nucleophilic site for the reaction to occur.
Biochemical and Physiological Effects
2-EPZB is a low-toxicity compound that is not known to cause any adverse biochemical or physiological effects. It is generally regarded as safe for use in laboratory experiments and scientific research.

Advantages and Limitations for Lab Experiments

2-EPZB has several advantages for laboratory experiments. It is soluble in organic solvents, such as 2-Ethylphenylzinc bromide, 0.50 M in THF, and is stable in aqueous solutions. It is also a low-toxicity compound, making it safe for use in laboratory experiments. Additionally, it is known for its ability to act as a catalyst in organic reactions, making it a useful tool for scientific research.
The main limitation of 2-EPZB is its relatively low reactivity. It is not as reactive as some other catalysts, such as palladium, and therefore may not be suitable for some laboratory experiments. Additionally, it is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for 2-EPZB research. One potential direction is to develop new methods for synthesizing 2-EPZB. This could involve exploring new solvents or catalysts that could be used to synthesize the compound more efficiently. Additionally, research could be done to explore new applications for 2-EPZB, such as using it as a catalyst in the synthesis of new pharmaceuticals or dyes. Finally, research could be done to explore the potential toxicity of 2-EPZB and its potential effects on the environment.

Synthesis Methods

2-EPZB is synthesized by reacting 2-ethylphenol with zinc bromide in a solvent such as 2-Ethylphenylzinc bromide, 0.50 M in THF. The reaction begins with the nucleophilic attack of the bromide anion on the 2-ethylphenol molecule, forming an intermediate. The intermediate then undergoes a series of rearrangements, forming a new bromide anion and a zinc complex. The zinc complex then reacts with the bromide anion to form 2-EPZB.

properties

IUPAC Name

bromozinc(1+);ethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXYVQPIRJVOMP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=[C-]1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylphenylzinc bromide

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